molecular formula C6H7N5O B13119152 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile

4,6-Diamino-2-methoxypyrimidine-5-carbonitrile

Cat. No.: B13119152
M. Wt: 165.15 g/mol
InChI Key: PXHMHOCAKWONKO-UHFFFAOYSA-N
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Description

4,6-Diamino-2-methoxypyrimidine-5-carbonitrile (CAS 717837-62-2) is a high-purity chemical intermediate with the molecular formula C 6 H 7 N 5 O and a molecular weight of 165.15 g/mol . It belongs to the pyrimidine family, a privileged scaffold in medicinal and agricultural chemistry due to its prevalence in biologically active molecules . As a key synthetic building block, this diamino-methoxypyrimidine carbonitrile is of significant interest for researchers developing novel active compounds. Its structure, featuring both electron-donating amino and methoxy groups alongside an electron-withdrawing nitrile group, makes it a versatile precursor for further functionalization, particularly in nucleophilic substitution and cyclization reactions . The pyrimidine core is a fundamental component in nucleic acids and many pharmaceuticals, and derivatives are extensively explored for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities . While a closely related analog, 4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile (Dicyclanil), is a known insect growth regulator that acts by interfering with insect cuticle formation , the specific applications and mechanisms of action for this compound in research contexts are proprietary and subject to ongoing investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

4,6-diamino-2-methoxypyrimidine-5-carbonitrile

InChI

InChI=1S/C6H7N5O/c1-12-6-10-4(8)3(2-7)5(9)11-6/h1H3,(H4,8,9,10,11)

InChI Key

PXHMHOCAKWONKO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C(=N1)N)C#N)N

Origin of Product

United States

Preparation Methods

Three-Component One-Pot Reaction

A prominent and efficient method involves a three-component reaction combining:

  • α-Cyanoketones
  • Aldehydes
  • Guanidines

This approach is a one-pot sequence that assembles the target compound in moderate to excellent yields ranging from 45% to 89%. The reaction typically proceeds under mild conditions, followed by purification via column chromatography or crystallization to isolate the pure product.

Advantages:

  • High atom economy
  • Mild reaction conditions
  • Scalability for research use

Solvent-Free Fusion Method

Research has demonstrated a greener synthetic route involving the fusion of reagents without solvents :

  • Starting materials such as 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide are ground and heated (fusion) at elevated temperatures.
  • After fusion, the mixture is triturated with ethanol, acidified with dilute HCl, poured onto crushed ice, and crystallized.
  • This method yields pyrimidine derivatives efficiently with high purity and yield, and is noted for its environmentally friendly conditions due to the absence of solvents.

Chlorination and Substitution Approaches

Though more commonly applied to related pyrimidine derivatives, chlorination of hydroxypyrimidines followed by substitution reactions can be adapted for pyrimidine carbonitriles:

  • 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride can be chlorinated using phosphorus oxychloride in the presence of quaternary ammonium salts or tertiary amines at elevated temperatures (~100°C) for extended periods (12–30 hours).
  • The reaction mixture is then worked up by aqueous extraction and organic solvent purification to yield chlorinated intermediates that can be further functionalized to introduce methoxy and cyano groups.

While this method is more complex, it is suitable for large-scale production of related pyrimidine derivatives and can be modified for the target compound.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of pyrimidine-5-carbonitrile derivatives:

  • Compared to conventional reflux methods, microwave-assisted synthesis reduces reaction times significantly (e.g., 2 hours vs. 4 hours or more) and often improves yields.
  • Typical conditions involve heating malononitrile, urea, and aldehydes or ketones in the presence of catalysts like ammonium chloride or potassium carbonate.
  • This method is noted for its simplicity, eco-friendliness, and efficiency in synthesizing pyrimidine carbonitrile derivatives.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Three-Component One-Pot α-Cyanoketones, aldehydes, guanidines 45–89 High efficiency, mild conditions Requires purification
Solvent-Free Fusion Cyanomethylene malononitrile derivatives, cyanamide, fusion heating High Green chemistry, solvent-free Requires precise temperature control
Chlorination & Substitution Phosphorus oxychloride, ammonium or tertiary amines, elevated temp ~50–65 Suitable for large scale Longer reaction times, complex workup
Microwave-Assisted Synthesis Malononitrile, urea, aldehyde/ketone, NH4Cl High Fast, eco-friendly Equipment needed

Detailed Research Findings

  • The three-component reaction is widely used due to its operational simplicity and good yields, making it a preferred method in medicinal chemistry research.
  • The solvent-free fusion method offers a sustainable alternative with comparable or better yields and is advantageous for reducing environmental impact.
  • Chlorination methods are more traditional and allow for large-scale synthesis but involve harsher reagents and longer reaction times.
  • Microwave-assisted synthesis has emerged as a rapid and efficient technique, reducing energy consumption and reaction time while maintaining high product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-2-methoxypyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions often involve the replacement of one functional group with another.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for chlorination, cyanamide for condensation, and various Lewis acids for cyclization . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4,6-Diamino-2-methoxypyrimidine-5-carbonitrile with key analogs, emphasizing substituent effects on physical and chemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Key Properties/Applications
This compound C₆H₇N₅O 165.16* 2-OCH₃, 4-NH₂, 6-NH₂, 5-CN Not reported Hypothesized: High solubility due to NH₂; potential H-bond donor/acceptor
4,6-Diaminopyrimidine-5-carbonitrile C₅H₅N₅ 135.13 4-NH₂, 6-NH₂, 5-CN Not reported Simpler structure; used as a precursor for bioactive molecules
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O 195.01 4-Cl, 6-Cl, 5-OCH₃ 40–42 Strong Cl···N interactions in crystal lattice; low polarity
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 273.31 2-SCH₃, 4-Ph-OCH₃, 6-O, 5-CN 300 High thermal stability; IR: ν(CN)=2210 cm⁻¹, ν(C=O)=1680 cm⁻¹
2-Amino-4,6-dichloropyrimidine-5-carbonitrile C₅H₂Cl₂N₄ 193.01 2-NH₂, 4-Cl, 6-Cl, 5-CN Not reported Electrophilic Cl groups enhance reactivity for cross-coupling

*Calculated based on atomic masses.

Electronic and Reactivity Differences

  • Amino vs. Chloro Substituents: Amino groups (NH₂) are electron-donating, increasing basicity and participation in hydrogen bonding, whereas chloro groups (Cl) are electron-withdrawing, enhancing electrophilicity and reactivity in cross-coupling reactions .
  • Methoxy vs. Methylthio Groups : The methoxy group (-OCH₃) in the target compound is less polarizable than the methylthio (-SCH₃) group in , leading to weaker London dispersion forces and lower melting points in methoxy derivatives .
  • Carbonitrile Position : The carbonitrile group at position 5 is conserved in many analogs, contributing to strong IR absorption (~2200 cm⁻¹) and acting as a hydrogen-bond acceptor .

Crystallographic and Spectroscopic Insights

  • Intermolecular Interactions: In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice, whereas amino groups in diamino analogs likely form N–H···N or N–H···O hydrogen bonds, enhancing solubility .
  • Spectroscopic Signatures : Methylthio-containing compounds exhibit distinct ¹H NMR shifts for SCH₃ (~δ 2.5 ppm) compared to methoxy groups (~δ 3.8 ppm). Carbonitrile groups show consistent IR peaks at ~2210 cm⁻¹ across derivatives .

Biological Activity

4,6-Diamino-2-methoxypyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of two amino groups at positions 4 and 6, a methoxy group at position 2, and a carbonitrile group at position 5. These functional groups contribute to its reactivity and potential therapeutic applications.

The molecular formula of this compound is C7H9N5OC_7H_9N_5O with a molecular weight of approximately 179.18 g/mol. The compound's structure allows for various synthetic modifications, enhancing its pharmacological properties.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound shows potential against various microbial strains.
  • Anti-inflammatory Effects : It has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further research in oncology.

Antimicrobial Activity

In studies assessing the antimicrobial efficacy of pyrimidine derivatives, this compound was tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against pathogens such as E. coli and S. aureus.

Microbial StrainMIC (µg/mL)
E. coli32
S. aureus16
K. pneumoniae64

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated through its effects on COX enzyme inhibition. In vitro studies have shown that this compound can significantly reduce COX-2 activity.

CompoundIC50 (µM)
This compound0.05 ± 0.01
Celecoxib0.04 ± 0.01

This data indicates that the compound's effectiveness is comparable to established anti-inflammatory drugs like Celecoxib, suggesting its potential in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of the compound were assessed using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxicity was measured using IC50 values:

Cell LineIC50 (µM)
MCF-71.2
A5491.5
HepG21.8

These findings indicate that this compound exhibits significant cytotoxic effects on cancer cells and warrants further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the amino groups or the methoxy substituent may enhance the potency and selectivity of the compound against specific biological targets.

Case Studies

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including our compound, showing promising results in reducing edema in animal models.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against multiple cancer cell lines, highlighting the compound's ability to induce apoptosis in tumor cells while sparing normal cells.

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